molecular formula C18H21KO5S B13982881 potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate

potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate

Cat. No.: B13982881
M. Wt: 388.5 g/mol
InChI Key: CUQHOFAEIPGLBH-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Estrone sulfate can be synthesized through the sulfonation of estrone. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester at the 3-hydroxyl group of estrone .

Industrial Production Methods

Industrial production of estrone sulfate involves the extraction of estrone from natural sources, followed by its chemical modification. The process includes purification steps to ensure the high purity of the final product. The large-scale production methods are designed to be cost-effective and efficient, meeting the demands of pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Estrone sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Estrone sulfate has a wide range of applications in scientific research:

Mechanism of Action

Estrone sulfate exerts its effects through its conversion to estrone and estradiol, which then bind to estrogen receptors. These receptors are nuclear transcription factors that regulate the expression of specific genes involved in cell growth, differentiation, and reproductive functions. The sulfate group allows estrone sulfate to be more water-soluble, facilitating its transport in the bloodstream .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Estrone sulfate is unique due to its role as a major circulating estrogen and its ability to serve as a reservoir for the formation of more active estrogens. Its stability and solubility make it an important compound in both physiological and clinical contexts .

Properties

IUPAC Name

potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S.K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQHOFAEIPGLBH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21KO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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